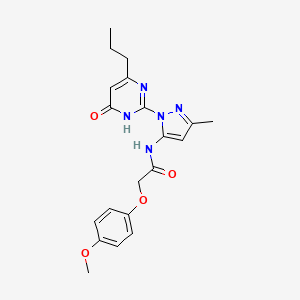
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone, also known as CPP or CPP-115, is a small molecule that has shown potential in various scientific research applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which can have a range of biochemical and physiological effects.
Mécanisme D'action
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing GABA levels, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can modulate neuronal activity and reduce the likelihood of seizures and anxiety-like behaviors.
Biochemical and Physiological Effects
The increase in GABA levels caused by (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can have a range of biochemical and physiological effects. GABA is known to play a role in the regulation of mood, anxiety, and sleep. Additionally, GABA is involved in the regulation of muscle tone and coordination. The increase in GABA levels caused by (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 may also have an effect on the immune system, as GABA has been shown to modulate immune cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various biological processes. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been shown to have low toxicity and good bioavailability, which makes it suitable for use in animal models. However, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115. One area of interest is the potential use of (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 in the treatment of addiction. Preclinical studies have shown that (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction. Additionally, there is interest in exploring the use of (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 in the treatment of anxiety disorders and other psychiatric conditions. Finally, there is interest in developing new and more potent inhibitors of GABA aminotransferase, which could have even greater potential in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can be synthesized using a multi-step process that involves the reaction of various chemicals, including piperidine, cyclobutanone, and 4-methylthiophen-2-carboxylic acid. The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 is a complex process that requires expertise in organic chemistry and careful attention to detail.
Applications De Recherche Scientifique
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been studied for its potential in various scientific research applications, including the treatment of epilepsy, anxiety, and addiction. In preclinical studies, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has shown promise in reducing seizures and anxiety-like behaviors in animal models. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction.
Propriétés
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-9-14(18-10-11)15(17)16-7-5-13(6-8-16)12-3-2-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJSQWAUUXFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(4-methylthiophene-2-carbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


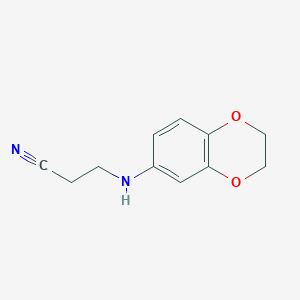
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
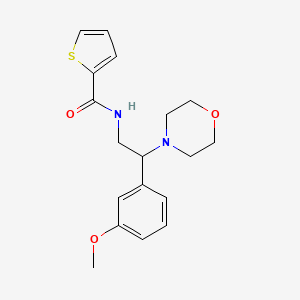
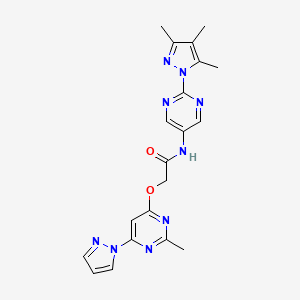
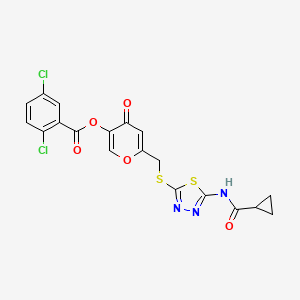
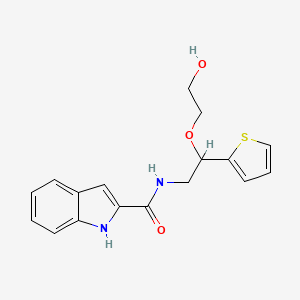
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)
![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)

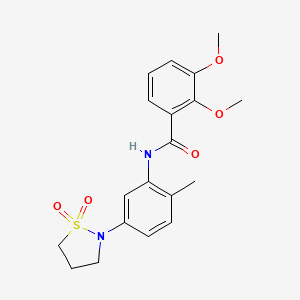
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

